4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one
Overview
Description
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one is a stable isotope-labeled compound of ammeline, a member of the biuret family of compounds. Its chemical structure is denoted as 4,6-Diamino-2-hydroxy-1,3,5-triazine-13C3, with a molecular formula of C3H5N5O and a molecular weight of 130.08 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields.
Mechanism of Action
Target of Action
It is structurally similar to melamine and its derivatives, which are known to interact with various enzymes and proteins in the body .
Mode of Action
It is known that melamine and its derivatives, including ammeline, can undergo a series of deamination steps, leading to the formation of cyanuric acid . This suggests that 4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one may interact with its targets in a similar manner.
Biochemical Pathways
It is known that melamine and its derivatives can affect various biochemical pathways, including those involved in nitrogen metabolism .
Pharmacokinetics
It is known that melamine and its derivatives can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that melamine and its derivatives can cause various adverse effects, including kidney damage and bladder cancer .
Action Environment
The action of this compound can be influenced by various environmental factors . For example, the pH of the environment can affect the compound’s solubility and stability, while temperature can influence its rate of reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammeline-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of ammelineThe reaction conditions typically involve controlled temperatures and pH levels to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Ammeline-13C3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to achieve the desired isotopic purity of 99 atom % 13C and a chemical purity of 95% .
Chemical Reactions Analysis
Types of Reactions
Ammeline-13C3 undergoes various chemical reactions, including:
Oxidation: Ammeline-13C3 can be oxidized to form ammelide-13C3.
Reduction: Reduction reactions can convert Ammeline-13C3 to melamine-13C3.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Ammelide-13C3
Reduction: Melamine-13C3
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Ammeline-13C3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen-containing compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Comparison with Similar Compounds
Ammeline-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ammelide-13C3: Another isotopically labeled compound used in similar research applications.
Melamine-13C3: Used in studies involving nitrogen metabolism and polymer chemistry.
Atrazine-desethyl-desisopropyl-2-hydroxy: A derivative used in environmental and agricultural studies.
Ammeline-13C3’s uniqueness lies in its specific isotopic composition, which allows for precise tracking and analysis in various scientific fields.
Properties
IUPAC Name |
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=O)N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675610 | |
Record name | 4,6-Diamino(~13~C_3_)-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-57-9 | |
Record name | 4,6-Diamino(~13~C_3_)-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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